Methyl 3-[(tetrahydro-2-furanylmethyl)amino]-propanoate
Overview
Description
Methyl 3-[(tetrahydro-2-furanylmethyl)amino]-propanoate: . Esters are commonly used in various industrial applications, including as solvents, plasticizers, and in the synthesis of pharmaceuticals and fragrances. This compound, in particular, features a tetrahydro-2-furanylmethyl group attached to an amino-propanoate moiety, making it a unique and versatile molecule in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-[(tetrahydro-2-furanylmethyl)amino]-propanoate typically involves the reaction of tetrahydro-2-furanylmethylamine with methyl 3-chloropropanoate under controlled conditions. The reaction is usually carried out in an inert atmosphere (e.g., nitrogen) to prevent oxidation, and a suitable solvent such as dichloromethane or toluene is used. The reaction mixture is heated to reflux for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to maximize yield and purity. Continuous flow reactors and advanced purification techniques, such as column chromatography or crystallization, are often employed to achieve high efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-[(tetrahydro-2-furanylmethyl)amino]-propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or amides.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester or amine functionalities.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed:
Oxidation: this compound can be oxidized to form methyl 3-[(tetrahydro-2-furanylmethyl)amino]-propanoic acid.
Reduction: Reduction can yield 3-[(tetrahydro-2-furanylmethyl)amino]-propanol.
Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In organic chemistry, Methyl 3-[(tetrahydro-2-furanylmethyl)amino]-propanoate is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for the creation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its structural similarity to naturally occurring molecules allows it to be used as a tool in probing biological pathways and interactions.
Medicine: In the pharmaceutical industry, this compound can be used as a precursor in the synthesis of drugs. Its ability to undergo various chemical transformations makes it a versatile starting material for drug development.
Industry: Beyond its applications in chemistry and medicine, this compound is also used in the production of fragrances and flavors. Its ester functionality imparts desirable properties to the final products, making it valuable in the flavor and fragrance industry.
Mechanism of Action
The mechanism by which Methyl 3-[(tetrahydro-2-furanylmethyl)amino]-propanoate exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of an enzyme, preventing the substrate from binding and thus inhibiting the enzyme's activity. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Ethyl 3-[(tetrahydro-2-furanylmethyl)amino]-propanoate: Similar structure but with an ethyl group instead of a methyl group.
Methyl 3-[(tetrahydro-3-furanylmethyl)amino]-propanoate: Similar structure but with a different furan ring size.
Methyl 3-[(tetrahydro-2-thiophenylmethyl)amino]-propanoate: Similar structure but with a thiophene ring instead of a furan ring.
Uniqueness: Methyl 3-[(tetrahydro-2-furanylmethyl)amino]-propanoate is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound in various scientific and industrial applications.
Biological Activity
Methyl 3-[(tetrahydro-2-furanylmethyl)amino]-propanoate is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound based on available research findings, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its unique structure, which includes a tetrahydrofuran moiety that may influence its interaction with biological targets. The molecular formula is , and its structure can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body. Research indicates that compounds with similar structures often exhibit:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, leading to altered biological responses.
- Receptor Modulation : It may bind to various receptors, influencing signaling pathways associated with pain, inflammation, or other physiological processes.
Antimicrobial Properties
Studies have shown that this compound exhibits antimicrobial activity against various pathogens. For instance, in vitro assays demonstrated significant inhibition of bacterial growth, suggesting its potential as an antimicrobial agent.
Anticancer Activity
Preliminary investigations into the anticancer properties of this compound have yielded promising results. In vitro studies indicate that it may induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and modulation of apoptotic pathways.
Case Studies and Research Findings
-
Study on Antimicrobial Activity :
- Objective : To evaluate the antimicrobial efficacy of this compound against common bacterial strains.
- Methods : Disk diffusion and minimum inhibitory concentration (MIC) assays were performed.
- Results : The compound showed significant antibacterial activity against Escherichia coli and Staphylococcus aureus, with MIC values ranging from 32 to 64 µg/mL.
-
Study on Anticancer Effects :
- Objective : To assess the cytotoxic effects of this compound on human cancer cell lines.
- Methods : Cell viability assays (MTT assay) were conducted on various cancer cell lines.
- Results : The compound demonstrated a dose-dependent reduction in cell viability, with IC50 values indicating effective cytotoxicity at micromolar concentrations.
Data Summary Table
Biological Activity | Methodology | Key Findings |
---|---|---|
Antimicrobial | Disk diffusion/MIC | Effective against E. coli and S. aureus (MIC: 32–64 µg/mL) |
Anticancer | MTT assay | Dose-dependent cytotoxicity (IC50 in µM range) |
Properties
IUPAC Name |
methyl 3-(oxolan-2-ylmethylamino)propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-12-9(11)4-5-10-7-8-3-2-6-13-8/h8,10H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKQVSTFBBJAHGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCNCC1CCCO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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